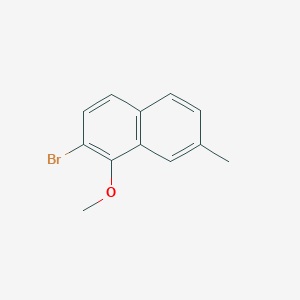

2-Bromo-1-methoxy-7-methylnaphthalene

Description

Properties

Molecular Formula |

C12H11BrO |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

2-bromo-1-methoxy-7-methylnaphthalene |

InChI |

InChI=1S/C12H11BrO/c1-8-3-4-9-5-6-11(13)12(14-2)10(9)7-8/h3-7H,1-2H3 |

InChI Key |

BDAQLYJBPVIZAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2OC)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

The most straightforward route involves brominating 1-methoxy-7-methylnaphthalene using molecular bromine (Br₂) in acetic acid as the solvent. Iron powder or aluminum bromide (AlBr₃) serves as a catalyst, facilitating electrophilic aromatic substitution at position 2. Typical conditions include:

- Temperature : 30–50°C to minimize polybromination

- Molar Ratio : 1:1.05 substrate-to-bromine ratio for mono-bromination

- Reaction Time : 4–6 hours under vigorous stirring

Yields range from 65% to 78%, with purity dependent on subsequent crystallization steps using aliphatic hydrocarbons like heptane.

Mechanistic Insights

The methoxy group activates the naphthalene ring via electron donation, directing bromine to the ortho (position 2) and para (position 4) sites. However, steric hindrance from the methyl group at position 7 suppresses para-bromination, favoring the ortho product. Kinetic studies reveal that bromine addition occurs preferentially at the less hindered position 2, even at elevated temperatures.

One-Pot Bromo-Debromo Sequential Method

Patent-Inspired Synthesis

Adapting the methodology from US Patent 4,628,123, a one-pot approach combines bromination and selective debromination:

- Bromination : 1-methoxy-7-methylnaphthalene undergoes di-bromination at positions 2 and 6 using excess Br₂ in acetic acid at 40°C.

- Debromination : Iron powder is added to the reaction mixture, selectively removing the bromine at position 6 while retaining the bromine at position 2.

This method achieves yields exceeding 85% by avoiding intermediate isolation steps. Critical parameters include:

Advantages and Limitations

The one-pot strategy reduces purification complexity but requires precise control over HBr concentration. Over-debromination may occur if iron is added prematurely, leading to undesired dehalogenation at position 2.

Directed Ortho Metalation (DoM) Approach

Lithium-Base Mediated Bromination

For substrates resistant to electrophilic substitution, directed ortho metalation offers an alternative pathway:

- Deprotonation : Treating 1-methoxy-7-methylnaphthalene with lithium diisopropylamide (LDA) at −78°C deprotonates the position ortho to the methoxy group.

- Quenching : Addition of hexabromoethane (C₂Br₆) introduces bromine at the metalated site.

This method achieves regioselectivity >90% but necessitates anhydrous conditions and cryogenic temperatures, limiting scalability.

Industrial-Scale Production and Purification

Large-Scale Bromination Reactors

Industrial protocols employ continuous-flow reactors to enhance heat dissipation and minimize byproduct formation. Key parameters include:

Crystallization and Isolation

Post-reaction mixtures are diluted with cyclohexane and cooled to 0–5°C, inducing crystallization of 2-bromo-1-methoxy-7-methylnaphthalene. Recrystallization from isooctane yields ≥99% purity, as verified by HPLC.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for each approach:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 65–78 | 95–97 | Moderate | High |

| One-Pot Bromo-Debromo | 85–88 | 98–99 | High | Moderate |

| Directed Metalation | 70–75 | 99+ | Low | Low |

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methoxy-7-methylnaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed:

Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

Oxidation Reactions: Products include naphthalene derivatives with aldehyde or carboxylic acid functional groups.

Reduction Reactions: Products include the corresponding hydrogenated naphthalene derivatives.

Scientific Research Applications

2-Bromo-1-methoxy-7-methylnaphthalene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: It can be used in the study of biological systems and interactions due to its aromatic nature.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-methoxy-7-methylnaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to more oxidized functional groups, altering the compound’s reactivity and properties. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural differences between 2-bromo-1-methoxy-7-methylnaphthalene and related compounds derived from the provided evidence:

Key Observations:

Positional Isomerism : The bromine position (C1 vs. C2) significantly impacts reactivity. For example, 1-bromo-2-methoxynaphthalene is more susceptible to nucleophilic substitution at C1, whereas bromine at C2 in the target compound may exhibit distinct regioselectivity.

Substituent Effects: The methoxy group at C1 in the target compound is electron-donating, enhancing electron density at adjacent positions, which contrasts with the electron-withdrawing 4-chlorobenzoyl group in ’s compound .

Physical Properties and Molecular Interactions

- Crystal Packing : highlights hydrogen bonding in 1-bromo-8-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene involving methoxy groups . In contrast, the target compound’s methyl group at C7 may disrupt such interactions, reducing crystallinity.

- Solubility : The presence of a hydrophobic methyl group likely increases lipid solubility compared to polar derivatives (e.g., ’s ketone-containing compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.